

Application Note: Quantification of Noratropine in Human Plasma by LC-MS/MS

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Compound of Interest

Compound Name: **Noratropine**

Cat. No.: **B1679849**

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Abstract

This application note describes a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of **noratropine** in human plasma. The method utilizes a simple protein precipitation extraction procedure and a stable isotope-labeled internal standard (IS) to ensure accuracy and precision. Chromatographic separation is achieved on a C18 reversed-phase column with a gradient elution, followed by detection using a triple quadrupole mass spectrometer in the positive electrospray ionization (ESI) mode. The method is suitable for pharmacokinetic and toxicokinetic studies of **noratropine**.

Introduction

Noratropine is the N-demethylated primary metabolite of atropine, a tropane alkaloid with anticholinergic properties. Accurate quantification of **noratropine** in biological matrices such as plasma is crucial for understanding the metabolism and pharmacokinetics of atropine. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers high sensitivity and selectivity, making it the ideal analytical technique for this purpose.^{[1][2][3]} This application note provides a detailed protocol for the determination of **noratropine** in human plasma, suitable for drug development and clinical research applications.

Method Summary

A simple and rapid protein precipitation method is employed for the extraction of **noratropine** and the internal standard from plasma samples. The chromatographic separation is performed

on a C18 column using a gradient of acetonitrile and water containing 0.1% formic acid. The analytes are detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization.

Data Presentation

The following tables summarize the quantitative performance of the LC-MS/MS method for **noratropine**.

Table 1: LC-MS/MS Parameters for **Noratropine** and Internal Standard

Parameter	Noratropine	Noratropine-d3 (IS)
Precursor Ion (m/z)	276.2	279.2
Product Ion (m/z)	124.2	124.2
Dwell Time (ms)	100	100
Collision Energy (eV)	25	25
Cone Voltage (V)	30	30

Table 2: Method Validation Summary

Validation Parameter	Result
Linearity Range	0.1 - 100 ng/mL
Correlation Coefficient (r^2)	> 0.995
Lower Limit of Quantification (LLOQ)	0.1 ng/mL
Intra-day Precision (%CV)	
LQC (0.3 ng/mL)	≤ 15%
MQC (10 ng/mL)	≤ 10%
HQC (80 ng/mL)	≤ 10%
Inter-day Precision (%CV)	
LQC (0.3 ng/mL)	≤ 15%
MQC (10 ng/mL)	≤ 10%
HQC (80 ng/mL)	≤ 10%
Accuracy (% Bias)	
LQC (0.3 ng/mL)	± 15%
MQC (10 ng/mL)	± 10%
HQC (80 ng/mL)	± 10%
Mean Extraction Recovery	> 85%
Matrix Effect	Minimal

Experimental Protocols

Materials and Reagents

- **Noratropine** reference standard
- **Noratropine-d3** (Internal Standard)
- Acetonitrile (LC-MS grade)

- Methanol (LC-MS grade)
- Formic acid (LC-MS grade)
- Ultrapure water
- Human plasma (K2-EDTA)

Instrumentation

- Liquid Chromatograph: A system capable of gradient elution.
- Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization source.
- Analytical Column: A C18 column (e.g., 2.1 x 50 mm, 1.8 μ m).

Preparation of Standard and Quality Control (QC) Solutions

- Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve **noratropine** and **noratropine-d3** in methanol to obtain primary stock solutions of 1 mg/mL.
- Working Standard Solutions: Prepare serial dilutions of the **noratropine** primary stock solution with 50:50 (v/v) methanol:water to create working standard solutions for calibration curve and QC samples.
- Internal Standard Working Solution (100 ng/mL): Dilute the **noratropine-d3** primary stock solution with 50:50 (v/v) methanol:water to a final concentration of 100 ng/mL.

Sample Preparation Protocol

- Label polypropylene tubes for blank, calibration standards, QC samples, and unknown samples.
- To 100 μ L of plasma in each tube, add 10 μ L of the internal standard working solution (100 ng/mL). For the blank sample, add 10 μ L of 50:50 methanol:water.

- Vortex mix for 10 seconds.
- Add 300 μ L of cold acetonitrile to each tube to precipitate proteins.
- Vortex mix vigorously for 1 minute.
- Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.
- Transfer 200 μ L of the supernatant to a clean 96-well plate or autosampler vials.
- Inject 5 μ L of the prepared sample into the LC-MS/MS system.

LC-MS/MS Conditions

Liquid Chromatography:

- Column: C18, 2.1 x 50 mm, 1.8 μ m
- Mobile Phase A: 0.1% Formic Acid in Water
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile
- Flow Rate: 0.4 mL/min
- Gradient Program:
 - 0-0.5 min: 5% B
 - 0.5-2.5 min: 5% to 95% B
 - 2.5-3.5 min: 95% B
 - 3.5-3.6 min: 95% to 5% B
 - 3.6-5.0 min: 5% B (Re-equilibration)
- Column Temperature: 40°C
- Injection Volume: 5 μ L

Mass Spectrometry:

- Ionization Mode: Electrospray Ionization (ESI), Positive
- Scan Type: Multiple Reaction Monitoring (MRM)
- Capillary Voltage: 3.5 kV
- Source Temperature: 150°C
- Desolvation Temperature: 400°C
- Desolvation Gas Flow: 800 L/hr
- Cone Gas Flow: 50 L/hr

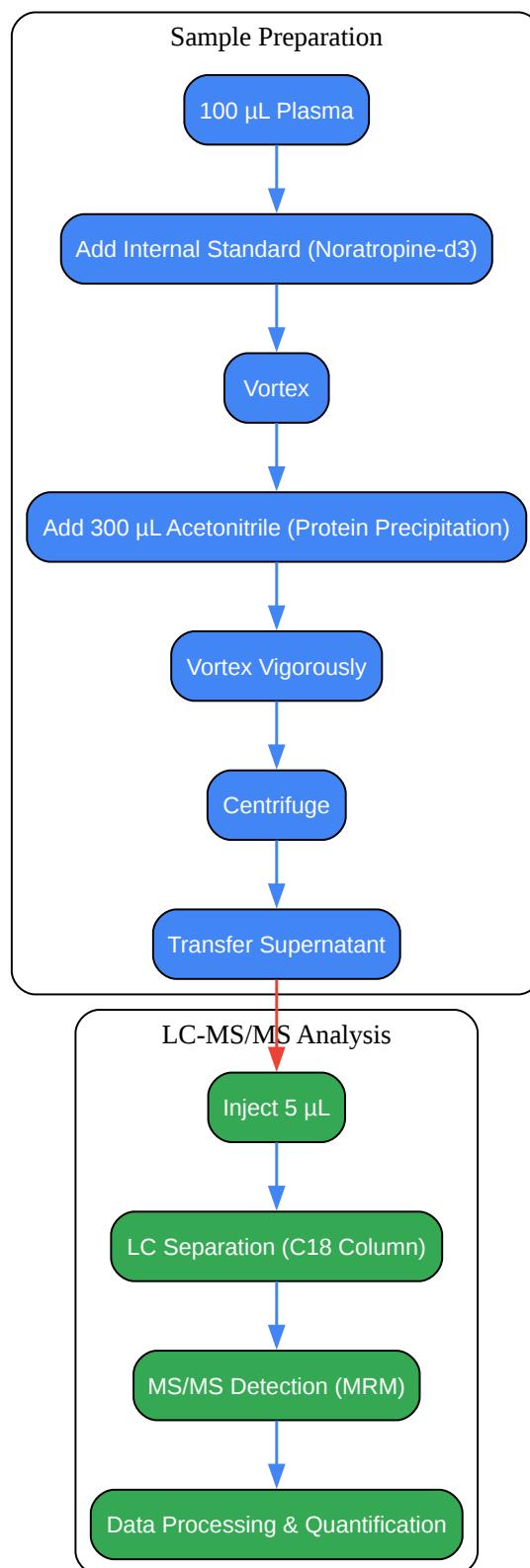
Method Validation

The bioanalytical method was validated according to regulatory guidelines, assessing selectivity, linearity, accuracy, precision, recovery, and stability.

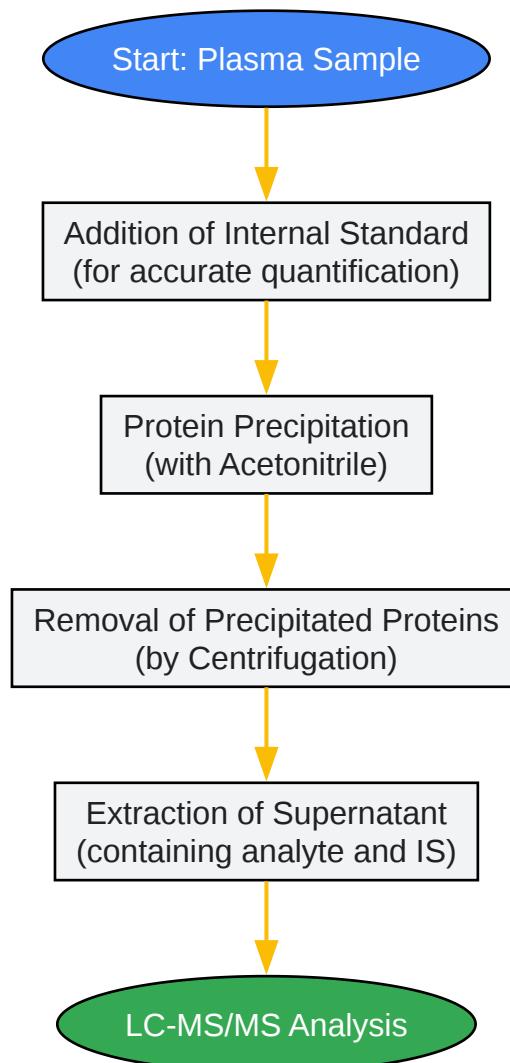
Conclusion

The described LC-MS/MS method provides a reliable and sensitive approach for the quantification of **noratropine** in human plasma. The simple sample preparation and rapid chromatographic run time make it suitable for high-throughput analysis in support of pharmacokinetic studies.

Visualizations

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Caption: Experimental workflow for **noratropine** quantification.



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Caption: Logical steps in the sample preparation protocol.

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